N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
- The compound’s systematic name reflects its substituents: the 2-chlorobenzyl group, the 4-ethoxyphenyl moiety, and the acetamide functional group.
- Its molecular formula is C₂₀H₁₈ClN₅O₂.
N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide: is a complex organic compound with a unique structure. It combines a pyrazolo[1,5-a]pyrazine core with an acetamide side chain.
Properties
Molecular Formula |
C23H21ClN4O3 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C23H21ClN4O3/c1-2-31-18-9-7-16(8-10-18)20-13-21-23(30)27(11-12-28(21)26-20)15-22(29)25-14-17-5-3-4-6-19(17)24/h3-13H,2,14-15H2,1H3,(H,25,29) |
InChI Key |
CAQNYTAJYHLBSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
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Chemical Reactions Analysis
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Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
N-(2-chlorobenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₂₁H₁₈ClN₅O₃
- Molecular Weight : 423.86 g/mol
- CAS Number : 891527-59-6
The compound has been studied primarily for its interaction with various biological targets, particularly in the context of inflammatory diseases and cancer. Its structure suggests potential activity as a P2Y receptor antagonist, which plays a significant role in inflammatory pathways.
1. Anti-inflammatory Activity
Research indicates that derivatives similar to this compound exhibit potent anti-inflammatory effects. For instance:
- P2Y14 Receptor Antagonism : Compounds designed based on the structure of this acetamide have shown significant antagonistic activity against the P2Y14 receptor. This receptor is involved in the regulation of inflammatory responses, making these compounds promising candidates for treating conditions like gouty arthritis and other inflammatory diseases .
2. Anticancer Activity
The compound's structural analogs have been evaluated for cytotoxicity against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 10.5 |
| Compound B | MCF-7 (Breast) | 8.3 |
| Compound C | A549 (Lung) | 12.0 |
These studies suggest that modifications to the pyrazolo[1,5-a]pyrazine core can enhance cytotoxicity against specific cancer types .
Case Study 1: In Vitro Evaluation
In a study evaluating various N-substituted acetamides, this compound was found to significantly inhibit the proliferation of cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: In Vivo Efficacy
In vivo studies using animal models of inflammation demonstrated that this compound could reduce edema and inflammatory markers significantly compared to controls. The observed effects were attributed to its ability to modulate cytokine release and inhibit leukocyte infiltration at sites of inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
